3-Cyclopropoxy-2-(methylthio)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-(methylthio)benzamide typically involves the reaction of 3-cyclopropoxybenzoic acid with methylthioamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-(methylthio)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-2-(methylthio)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in oxidative stress and inflammation.
Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling pathways.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative damage in cells.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in similar applications.
Uniqueness
3-Cyclopropoxy-2-(methylthio)benzamide is unique due to its specific structural features, such as the presence of a cyclopropoxy group and a methylthio group. These structural elements contribute to its distinct chemical reactivity and biological activities compared to other benzamide derivatives .
Properties
Molecular Formula |
C11H13NO2S |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C11H13NO2S/c1-15-10-8(11(12)13)3-2-4-9(10)14-7-5-6-7/h2-4,7H,5-6H2,1H3,(H2,12,13) |
InChI Key |
JBNBWVVXMREGQG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
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